molecular formula C10H12ClNO2 B3183791 Ethyl 2-amino-5-chloro-3-methylbenzoate CAS No. 1032668-60-2

Ethyl 2-amino-5-chloro-3-methylbenzoate

Cat. No. B3183791
CAS RN: 1032668-60-2
M. Wt: 213.66 g/mol
InChI Key: INHQWSPQWGUYBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-3-methylbenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It is used as a building block in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the use of a novel variant of anthranilic acid (Mthis compound) to get Chlorantraniliprole . Another method involves a sequence of reduction reaction, chlorination reaction, esterification reaction, and ammonolysis reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5), an amino group (NH2), a chlorine atom (Cl), and a methyl group (CH3) attached to a benzoate backbone .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 185.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmacological Derivatives

  • Derivative Synthesis : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to Ethyl 2-amino-5-chloro-3-methylbenzoate, has been used to synthesize various pharmacologically active derivatives. These include brominated derivatives and tertiary amines, which have potential pharmacological applications (Chapman et al., 1971).

Chemical Synthesis and Characterization

  • Chemical Synthesis : The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid and its subsequent reactions have been studied. This process includes steps like hydrogenation and reaction with N-chlorosuccinimide (Zheng Jian-hong, 2012).

Solubility and Correlation Models

  • Solubility Research : Research on the solubility of 2-Amino-3-methylbenzoic acid in various solvents provides essential data for its purification. This research is crucial for understanding the chemical properties and potential applications of related compounds like this compound (Zhu et al., 2019).

Antimicrobial and Antitumor Agents

  • Antimicrobial and Antitumor Applications : Some derivatives of this compound show potential as antimicrobial and antitumor agents. For example, the synthesis of new thiazolo[4,5-d] pyrimidines starting from related compounds has been researched for their antimicrobial properties (Balkan et al., 2001).

Novel Synthesis Processes

  • Novel Synthesis Methods : Innovative methods for synthesizing derivatives of this compound, which can be crucial for the development of new drugs and chemical agents, have been explored. These methods involve complex chemical reactions and provide new avenues for creating pharmaceutical compounds (Liu Ai-ju, 2015).

properties

IUPAC Name

ethyl 2-amino-5-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHQWSPQWGUYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280869
Record name Ethyl 2-amino-5-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032668-60-2
Record name Ethyl 2-amino-5-chloro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032668-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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